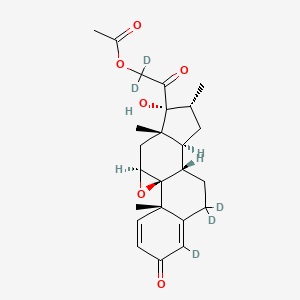
21-O-Acetyl Dexamethasone-d5 9,11-Epoxide (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21-O-Acetyl Dexamethasone-d5 9,11-Epoxide (Major) is a synthetic derivative of dexamethasone, a well-known glucocorticoid. This compound is labeled with deuterium (d5), which makes it useful in various research applications, particularly in the field of proteomics . Its molecular formula is C24H25D5O6, and it has a molecular weight of 419.52 .
Preparation Methods
The synthesis of 21-O-Acetyl Dexamethasone-d5 9,11-Epoxide involves multiple steps, starting from dexamethasone. The key steps include the acetylation of the 21-hydroxy group and the formation of the 9,11-epoxide ring. The reaction conditions typically involve the use of acetic anhydride and a base such as pyridine for acetylation, followed by the use of an oxidizing agent to form the epoxide ring
Chemical Reactions Analysis
21-O-Acetyl Dexamethasone-d5 9,11-Epoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The acetyl group at the 21-position can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for epoxidation and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include various hydroxy and acetoxy derivatives.
Scientific Research Applications
21-O-Acetyl Dexamethasone-d5 9,11-Epoxide is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Proteomics Research: The deuterium labeling makes it useful for mass spectrometry studies to analyze protein interactions and modifications.
Pharmaceutical Research: It is used to study the pharmacokinetics and metabolism of dexamethasone derivatives.
Biological Studies: The compound is used to investigate the biological effects of glucocorticoids on various cellular processes.
Mechanism of Action
The mechanism of action of 21-O-Acetyl Dexamethasone-d5 9,11-Epoxide involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the transcription of glucocorticoid-responsive genes, leading to anti-inflammatory and immunosuppressive effects . The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response.
Comparison with Similar Compounds
21-O-Acetyl Dexamethasone-d5 9,11-Epoxide can be compared with other dexamethasone derivatives such as:
Dexamethasone 21-acetate: Similar in structure but lacks the deuterium labeling and the 9,11-epoxide ring.
Dexamethasone 9,11-epoxide: Similar in structure but lacks the acetyl group at the 21-position. The uniqueness of 21-O-Acetyl Dexamethasone-d5 9,11-Epoxide lies in its deuterium labeling and the presence of both the acetyl and epoxide groups, which make it particularly useful for specific research applications.
Properties
Molecular Formula |
C24H30O6 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
[1,1-dideuterio-2-oxo-2-[(1S,2S,10S,11S,13R,14R,15S,17S)-6,8,8-trideuterio-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]ethyl] acetate |
InChI |
InChI=1S/C24H30O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-21(15,3)24(17)20(30-24)11-22(18,4)23(13,28)19(27)12-29-14(2)25/h7-8,10,13,17-18,20,28H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,20+,21+,22+,23+,24-/m1/s1/i5D2,10D,12D2 |
InChI Key |
MONKXVNQUJNHLQ-RSTWYQJOSA-N |
Isomeric SMILES |
[2H]C1=C2[C@](C=CC1=O)([C@@]34[C@@H](O3)C[C@]5([C@H]([C@@H]4CC2([2H])[2H])C[C@H]([C@@]5(C(=O)C([2H])([2H])OC(=O)C)O)C)C)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)COC(=O)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


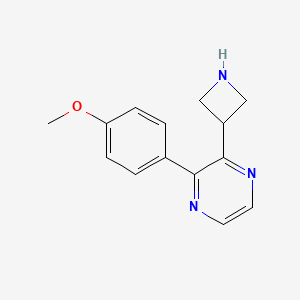
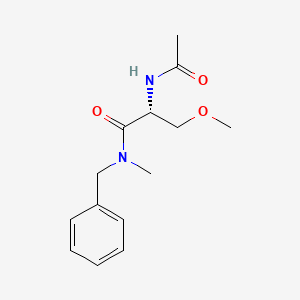

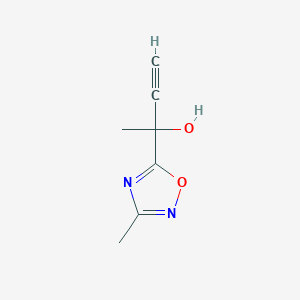
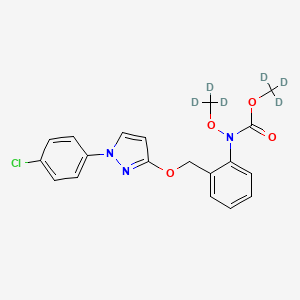
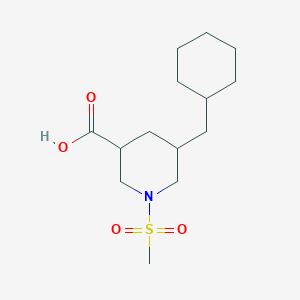
![N-[2-(N',N',N'-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt](/img/structure/B13853842.png)
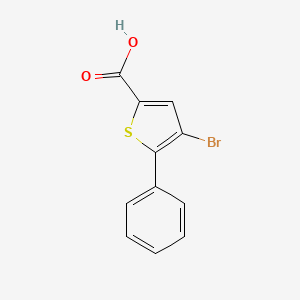
![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13853870.png)
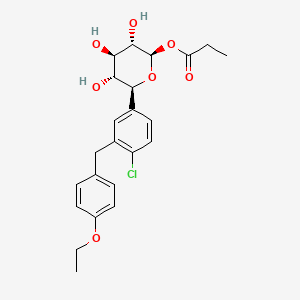
![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate](/img/structure/B13853873.png)
![3-[[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]benzene-1,2-diol;hydrochloride](/img/structure/B13853874.png)
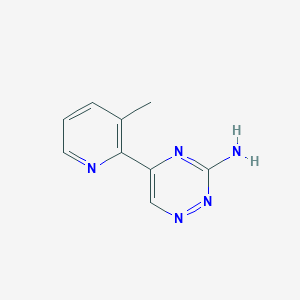
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3,3,3-trideuterio-2,2-bis(hydroxymethyl)propanoate](/img/structure/B13853887.png)
